molecular formula C12H18N4 B1482341 2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile CAS No. 2098061-38-0

2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile

Cat. No.: B1482341
CAS No.: 2098061-38-0
M. Wt: 218.3 g/mol
InChI Key: FUDIZWHYXJZUKF-UHFFFAOYSA-N
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Description

2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile is a useful research compound. Its molecular formula is C12H18N4 and its molecular weight is 218.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Overview

2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile is a heterocyclic compound characterized by its unique pyrazolo[1,5-a]pyrazine core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation.

Chemical Structure

The compound's structure includes a tert-butyl group and an acetonitrile moiety, which contribute to its chemical stability and biological interactions. The molecular formula is C13H18N4C_{13}H_{18}N_4, with a molecular weight of approximately 238.31 g/mol.

The biological activity of this compound may be attributed to its interaction with various molecular targets, primarily enzymes and receptors involved in critical biochemical pathways. Research indicates that it may act as an inhibitor or modulator, affecting processes such as cell proliferation and signal transduction.

Enzyme Inhibition

Preliminary studies suggest that compounds within the pyrazolo[1,5-a]pyrazine class exhibit significant inhibitory effects on various kinases. For instance:

  • CDK2 and CDK9 Inhibition: Compounds similar to this compound have shown IC50 values of 0.36 µM for CDK2 and 1.8 µM for CDK9, indicating potent inhibitory activity against these cyclin-dependent kinases .

Antiproliferative Effects

Studies have demonstrated that related compounds exhibit antiproliferative effects on human cancer cell lines such as HeLa and HCT116:

  • Cell Line Studies: Compounds derived from the pyrazolo[1,5-a]pyrazine scaffold have shown promising results in inhibiting cellular proliferation, suggesting potential applications in cancer therapeutics .

Study 1: Inhibition of VEGFR-2 Kinase

A study highlighted the inhibition of VEGFR-2 kinase by compounds related to the pyrazolo[1,5-a]pyrazine family, with an IC50 value of 1.46 µM. This receptor is crucial for angiogenesis, making it a target for anti-cancer therapies .

Study 2: Preclinical Efficacy

Another research effort evaluated the in vivo efficacy of a pyrazolo[1,5-a]pyrazine derivative in mouse models with established colorectal carcinoma xenografts. The compound demonstrated significant tumor growth reduction when administered orally .

Research Findings Summary

The following table summarizes key findings related to the biological activities of compounds similar to this compound:

Biological Activity Target IC50 Value Reference
CDK2 InhibitionCyclin-dependent kinase0.36 µM
CDK9 InhibitionCyclin-dependent kinase1.8 µM
VEGFR-2 Kinase InhibitionReceptor tyrosine kinase1.46 µM
Antiproliferative ActivityHeLa Cell Line-

Properties

IUPAC Name

2-(2-tert-butyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4/c1-12(2,3)11-8-10-9-15(5-4-13)6-7-16(10)14-11/h8H,5-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUDIZWHYXJZUKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2CCN(CC2=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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